molecular formula C8H14ClN3O B3048479 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707358-66-4

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B3048479
CAS No.: 1707358-66-4
M. Wt: 203.67
InChI Key: INSODZKNAJJGCM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic core with a triazole ring fused to a piperidine-like system. The hydrochloride salt form enhances solubility and stability for research applications .

  • Molecular Formula: C₈H₁₃N₃O·2HCl (dihydrochloride form)
  • Molecular Weight: 240.13 g/mol
  • CAS Number: 1269054-82-1
  • Applications: Primarily used in medicinal chemistry research as a precursor for small-molecule modulators targeting biological pathways .

Properties

IUPAC Name

2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSODZKNAJJGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCNCC2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-66-4
Record name 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazaspiro compounds exhibit antimicrobial activities. A study highlighted the effectiveness of derivatives of 1,3,8-triazaspiro compounds against various bacterial strains. These findings suggest that 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.

Opioid Receptor Agonism

Another significant application lies in its interaction with opioid receptors. A study identified derivatives of triazaspiro compounds as potential opioid receptor agonists. The structural similarities between these compounds and this compound suggest that it may also act on opioid receptors, which could be beneficial in pain management therapies .

Pain Management

Due to its potential activity as an opioid receptor agonist, there is an interest in exploring this compound for pain relief applications. The modulation of pain pathways through such compounds could lead to innovative treatments for chronic pain conditions without the side effects associated with traditional opioids.

Anticancer Activity

Emerging studies have suggested that triazaspiro compounds may exhibit anticancer properties. Research focusing on similar chemical structures has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This opens avenues for further research into the anticancer efficacy of this compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Opioid receptorPotential agonist activity
AnticancerInhibition of tumor growth

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, derivatives of triazaspiro compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Opioid Receptor Interaction

A pharmacological study investigated the binding affinity of triazaspiro derivatives to opioid receptors. Results demonstrated that certain derivatives exhibited high affinity for mu-opioid receptors, paving the way for further exploration of this compound in pain management applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Table 1: Key Derivatives at Position 2
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Target Compound Methyl C₈H₁₃N₃O·2HCl 240.13 1269054-82-1 Research use, dihydrochloride salt
2-(Dimethylamino)-... dihydrochloride hydrate Dimethylamino C₉H₂₀Cl₂N₄O₂ 287.19 1227465-49-7 Hydrate form, enhanced polarity
2-Cyclobutyl-... hydrochloride Cyclobutyl C₁₁H₁₈ClN₃O 243.74 1707575-94-7 Bulky substituent, potential selectivity
2-Ethyl-3-methyl-... hydrochloride Ethyl + Methyl C₁₀H₁₇ClN₃O 231.7 1707602-32-1 Dual alkyl groups, altered lipophilicity
2-(3-Methoxyphenyl)-... hydrochloride 3-Methoxyphenyl C₁₄H₁₈ClN₃O₂ 295.77 1707602-59-2 Aromatic ring, potential π-π interactions

Key Observations :

  • Polarity: The dimethylamino derivative (287.19 g/mol) exhibits higher polarity due to the hydrophilic amine group and hydrate formation .
  • Steric Effects : The cyclobutyl variant introduces steric bulk, which may influence binding pocket interactions in biological targets .
  • Lipophilicity : Ethyl and methyl dual substituents reduce molecular weight (231.7 g/mol) and increase hydrophobicity compared to the parent compound .

Variations in Spiro Ring Systems

Table 2: Spiro Ring Modifications
Compound Name Spiro System Molecular Formula CAS Number Structural Impact References
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one 1,3,8-triazaspiro[4.5] C₈H₁₃N₃O·2HCl 1269054-82-1 Standard spiro configuration
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one 1,3,7-triazaspiro[4.5] C₈H₁₂ClN₃O 1214028-87-1 Altered nitrogen positioning
8-Oxa-1-azaspiro[4.5]dec-3-en-2-one 8-Oxa-1-azaspiro[4.5] C₉H₁₁NO₃ N/A Oxygen substitution, reduced nitrogen

Key Observations :

  • Oxygen Substitution : The 8-oxa variant replaces a nitrogen with oxygen, reducing basicity and modifying electronic properties .

Biological Activity

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS Number: 1269054-82-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H13N3O2ClHC_8H_{13}N_3O\cdot 2ClH, with a molar mass of approximately 240.13 g/mol. The compound is characterized by a spiro structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

  • Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have indicated that derivatives of the triazaspiro scaffold can inhibit mPTP opening, which plays a critical role in myocardial infarction (MI) and apoptosis in cardiac cells. The inhibition of mPTP can lead to decreased apoptotic rates and improved cardiac function during reperfusion therapy .

Anticancer Properties

Research has explored the anticancer potential of triazaspiro compounds, including this compound. The compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis has been investigated.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Cardiac Function Improvement : A study highlighted the effects of triazaspiro compounds on myocardial cells during reperfusion after ischemia. The administration of these compounds resulted in a significant decrease in cell death and preservation of mitochondrial ATP levels .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazaspiro compounds has identified key functional groups that enhance biological activity, providing insights for further drug development .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
mPTP InhibitionReduces apoptosis in cardiac cells
Anticancer PotentialModulates signaling pathways
Antimicrobial EffectsDisrupts bacterial membranes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 2
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

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